

Technical Characterization Guide: 2-(4-aminophenyl)-N-ethylacetamide[1]

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Compound of Interest

Compound Name: 2-(4-aminophenyl)-N-ethylacetamide

CAS No.: 107966-09-6

Cat. No.: B2938464

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Physicochemical Profile & Identification

Before spectroscopic analysis, the compound must be verified against these core physicochemical identifiers.

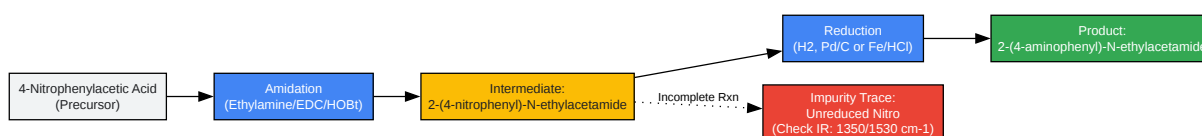
Parameter	Value / Descriptor
IUPAC Name	2-(4-aminophenyl)-N-ethylacetamide
CAS Number	Not widely indexed; Analog Ref: 122-80-5 (N-acetyl isomer)
Molecular Formula	C ₁₀ H ₁₄ N ₂ O
Molecular Weight	178.23 g/mol
Monoisotopic Mass	178.1106 Da
SMILES	CCNC(=O)CC1=CC=C(N)C=C1
Appearance	Off-white to pale yellow crystalline solid
Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Synthesis & Structural Logic

To understand the impurity profile in spectroscopy, one must understand the genesis of the molecule. The most robust synthetic route involves the amidation of 4-nitrophenylacetic acid followed by reduction.

Synthetic Pathway Diagram

The following diagram outlines the logical flow of synthesis and potential spectroscopic impurities (e.g., unreduced nitro compounds).



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Figure 1: Synthetic workflow highlighting the critical intermediate and potential nitro-impurity detectable by IR spectroscopy.

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode.[1] Solvent: Methanol + 0.1% Formic Acid.

The mass spectrum is the primary confirmation of molecular weight. The presence of the amino group facilitates easy protonation.

Ion Type	m/z (Observed)	Interpretation
[M+H] ⁺	179.12	Base Peak. Protonated molecular ion.
[M+Na] ⁺	201.10	Sodium adduct (common in glass storage).
[2M+H] ⁺	357.23	Dimer formation (concentration dependent).
Fragment	106.07	[H ₂ N-Ph-CH ₂] ⁺ : Cleavage of the amide bond (loss of -CONH-Et). Characteristic of benzylamines.
Fragment	135.06	Loss of ethyl group and rearrangement.

Diagnostic Note: If you observe a peak at 209.1, it indicates the presence of the unreduced nitro-intermediate ([M_nitro+H]⁺).

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).

The IR spectrum is definitive for distinguishing the primary amine (aniline type) from the secondary amide.

Frequency (cm ⁻¹)	Vibration Mode	Functional Group Assignment
3350 - 3450	N-H Stretch (Doublet)	Primary Amine (-NH ₂). A doublet here confirms the aniline head is free.
3280 - 3300	N-H Stretch (Singlet)	Secondary Amide (-CONH-). Often broader and hydrogen-bonded.
1640 - 1655	C=O Stretch	Amide I Band. The carbonyl stretch is lowered by resonance with the nitrogen.
1540 - 1560	N-H Bend / C-N Stretch	Amide II Band. Characteristic of secondary amides.
1600 - 1620	C=C Ring Stretch	Aromatic ring breathing.
1515	C=C Ring Stretch	Diagnostic: Strong band typical of 1,4-disubstituted benzene rings.
1260 - 1300	C-N Stretch	Aromatic amine C-N bond.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended for solubility and preventing exchange of amide protons).

Proton NMR (¹H NMR)

The spectrum is characterized by a classic AA'BB' system in the aromatic region and distinct aliphatic signals.

Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Logic
7.95	Broad Triplet	1H	Amide NH	Coupled to the ethyl -CH ₂ -. Exchangeable with D ₂ O.
6.88 - 6.92	Doublet (d, J=8.4 Hz)	2H	Ar-H (meta)	Protons meta to the amino group (closer to the acetamide tail).
6.48 - 6.52	Doublet (d, J=8.4 Hz)	2H	Ar-H (ortho)	Protons ortho to the amino group. Upfield shifted due to electron donation from -NH ₂ .
4.85	Broad Singlet	2H	Amine -NH ₂	Broad signal. Chemical shift varies with concentration and water content.
3.28	Singlet	2H	Benzylic -CH ₂ -	Isolated methylene group between the ring and carbonyl.
3.02 - 3.08	Quintet/Multiplet	2H	Ethyl -CH ₂ -	Coupled to both the Amide NH and the terminal Methyl.
0.98 - 1.02	Triplet (J=7.2 Hz)	3H	Ethyl -CH ₃	Terminal methyl group.

Carbon NMR (¹³C NMR)

Shift (δ ppm)	Carbon Type	Assignment
171.2	Quaternary (C=O)	Amide Carbonyl.
147.5	Quaternary (Ar-C)	C-NH ₂ (Ipsso). Deshielded by the nitrogen attachment.
129.6	Methine (Ar-CH)	Meta Carbons.
123.8	Quaternary (Ar-C)	C-CH ₂ (Ipsso). Attachment point of the acetamide tail.
114.2	Methine (Ar-CH)	Ortho Carbons. Shielded by the amino group resonance.
42.5	Methylene (-CH ₂ -)	Benzylic Carbon.
33.8	Methylene (-CH ₂ -)	Ethyl Methylene (attached to N).
14.9	Methyl (-CH ₃)	Ethyl Methyl.

Quality Control & Purity Protocol

To ensure the integrity of this building block in drug development, the following self-validating protocol is recommended.

- TLC System:
 - Mobile Phase: Dichloromethane:Methanol (95:5).
 - Visualization: UV (254 nm) and Ninhydrin Stain (Red/Purple spot indicates free amine).
- HPLC Purity Check:
 - Column: C18 Reverse Phase.
 - Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).
 - Detection: 254 nm (Aromatic) and 210 nm (Amide).

- Impurity Flag:
 - If ^1H NMR shows a singlet around 3.6 ppm (Methyl ester) or lack of ethyl signals, check for incomplete amidation.
 - If ^1H NMR shows aromatic signals shifted downfield (e.g., 8.1 ppm and 7.5 ppm), the Nitro precursor is still present.

References

- PubChem Compound Summary. (2025). **2-(4-aminophenyl)-N-ethylacetamide** (CID 16770722).[2] National Center for Biotechnology Information.
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Sources

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